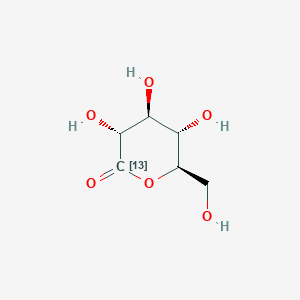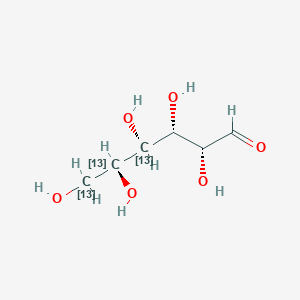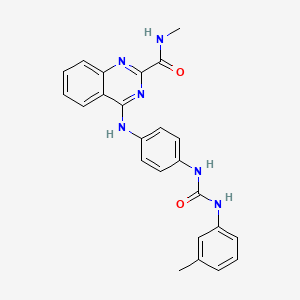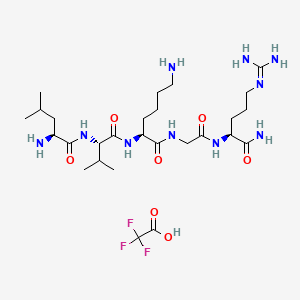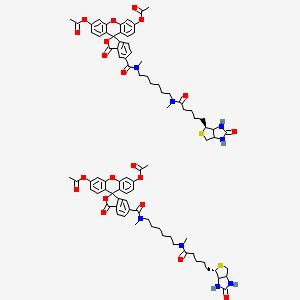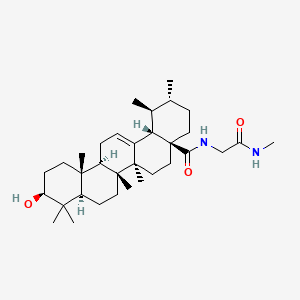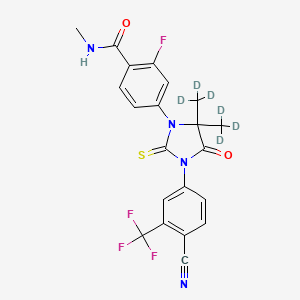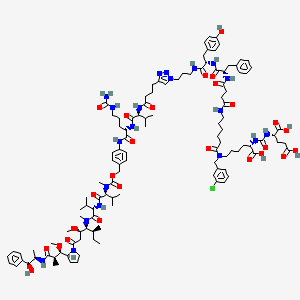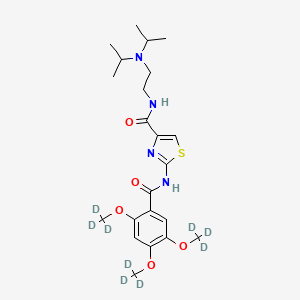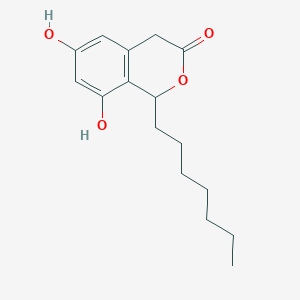
cytosporone C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytosporone C is a dihydroxybenzene lactone with an n-heptane substituent. It belongs to the class of polyketide-derived octaketide phenolic lipids. This compound was first isolated from an endophytic fungus, Cytospora sp., and has since been found in other fungi such as Diaporthe, Phomopsis, and Aspergillus . This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, antimalarial, cytotoxic, antiviral, anti-inflammatory, and allelopathic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cytosporone C involves a series of steps starting from simple aromatic compounds. One common synthetic route includes the following steps :
Friedel-Crafts Acylation: The reaction of an aromatic compound with an acyl chloride in the presence of aluminum chloride (AlCl3) to form a ketone.
Reduction: The ketone is reduced to an alcohol using sodium borohydride (NaBH4) in ethanol.
Lactonization: The alcohol undergoes cyclization to form the lactone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cytosporone C undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying polyketide biosynthesis and chemical transformations.
Biology: Investigated for its role in fungal metabolism and interactions with host plants.
Medicine: Explored for its antimicrobial, antimalarial, cytotoxic, antiviral, and anti-inflammatory properties. It has shown potential as a lead compound for developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of cytosporone C involves its interaction with various molecular targets and pathways . For instance, it has been shown to inhibit the MAPK/NF-κB signaling pathways, leading to anti-inflammatory effects. Molecular docking studies have revealed its interaction with the ERK protein, which plays a crucial role in cell signaling and inflammation .
Vergleich Mit ähnlichen Verbindungen
Cytosporone C is part of a larger family of cytosporones, which includes compounds such as cytosporone A, B, D, and E . These compounds share similar structural features but differ in their specific substituents and biological activities. For example:
Cytosporone A: Known for its potent allelopathic activity.
Cytosporone B: Exhibits strong antimicrobial properties.
Cytosporone D and E: Display cytotoxic activities against various cancer cell lines.
Eigenschaften
Molekularformel |
C16H22O4 |
|---|---|
Molekulargewicht |
278.34 g/mol |
IUPAC-Name |
1-heptyl-6,8-dihydroxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C16H22O4/c1-2-3-4-5-6-7-14-16-11(9-15(19)20-14)8-12(17)10-13(16)18/h8,10,14,17-18H,2-7,9H2,1H3 |
InChI-Schlüssel |
UBUGNGHURFYFHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1C2=C(CC(=O)O1)C=C(C=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)

![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
